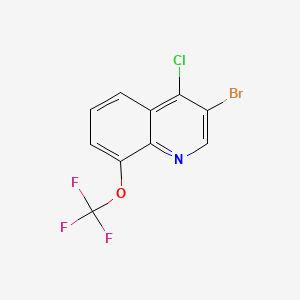

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

説明

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product. The scalability of the synthesis process is crucial for its application in large-scale production.

化学反応の分析

Types of Reactions: 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

科学的研究の応用

Medicinal Chemistry

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its structure allows it to interact with various biological targets, leading to inhibition of specific pathways involved in disease processes.

- Anticancer Activity : Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer progression, such as protein arginine methyltransferase 5 (PRMT5). The quinoline moiety forms critical interactions with the enzyme's active site, enhancing its inhibitory potential .

Enzyme Inhibitors

The compound has been identified as a promising candidate for developing enzyme inhibitors, particularly for targets involved in cancer and inflammatory diseases. Its ability to form π–π stacking interactions with key residues in enzyme active sites increases its binding affinity .

Agrochemicals

Due to its biological activity, this compound is also being explored for applications in agrochemicals. Its properties may allow it to serve as a pesticide or herbicide, targeting specific pests or diseases in agricultural settings.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Enzyme Targeting

Research focused on the binding interactions between this compound and PRMT5 demonstrated that it occupies critical binding sites, leading to effective competition with natural substrates. This unique binding pattern not only increases efficacy but may also reduce required dosages in clinical settings .

作用機序

The mechanism of action of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen and trifluoromethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

類似化合物との比較

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 5-Bromo-8-(trifluoromethoxy)quinoline

Comparison: Compared to similar compounds, 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline exhibits unique reactivity due to the specific positioning of the halogen and trifluoromethoxy groups. This unique substitution pattern can influence its chemical behavior and biological activity, making it a valuable compound for various applications.

生物活性

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including bromination, chlorination, and the introduction of the trifluoromethoxy group. A common method starts with 8-hydroxyquinoline, which is brominated using N-bromosuccinimide (NBS) in a suitable solvent like chloroform. Subsequent reactions introduce the chloro and trifluoromethoxy substituents, yielding the desired product with moderate to high yields depending on the reaction conditions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from to mg/mL, indicating potent antibacterial effects .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | |

| Similar Derivative | Pseudomonas aeruginosa |

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The IC50 values for these activities are reported to be around 20 nM, suggesting a strong potential for therapeutic use in oncology .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20 |

| KB-V1 | 14 |

The mechanism through which this compound exerts its biological effects is believed to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These interactions can lead to apoptosis in cancer cells, enhancing its anticancer efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that those with electron-withdrawing groups like trifluoromethoxy showed enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted that increasing lipophilicity positively influenced antibacterial potency .

Case Study 2: Anticancer Activity

In a comparative analysis of quinoline derivatives, it was found that modifications at the C8 position significantly affected anticancer activity. The presence of a trifluoromethoxy group was correlated with increased cytotoxicity against resistant cancer cell lines, suggesting that structural optimization could lead to more effective anticancer agents .

特性

IUPAC Name |

3-bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMYTWBYFSXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671190 | |

| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204812-16-7 | |

| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。